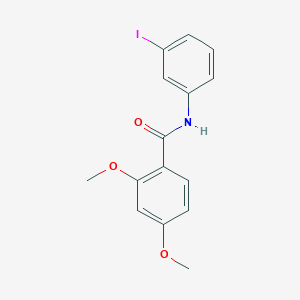![molecular formula C19H18N2OS B298002 (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298002.png)
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The exact mechanism of action of (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not yet fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldose reductase (AR). Moreover, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various animal models of inflammation. Moreover, this compound has also been reported to reduce the levels of glucose and glycosylated hemoglobin (HbA1c) in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-inflammatory and anti-tumor activities. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for the research on (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of this compound as a potential anti-cancer agent. Moreover, this compound also has potential applications as a chelating agent and as a corrosion inhibitor. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific research fields.
Métodos De Síntesis
Several methods have been reported for the synthesis of (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most common methods involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with benzaldehyde and 3,4-dimethylbenzylamine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. Moreover, this compound has also been investigated for its potential as a chelating agent and as a corrosion inhibitor.
Propiedades
Nombre del producto |
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H18N2OS |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-10-16(11-14(13)2)20-19-21(3)18(22)17(23-19)12-15-7-5-4-6-8-15/h4-12H,1-3H3/b17-12+,20-19? |
Clave InChI |
SCJGHMSDHZIYOI-NETLLJLASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)


![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)